D-Glucose-13C-1 is classified as a monosaccharide, specifically an aldohexose, which is a type of carbohydrate. It is derived from natural sources of glucose through isotopic labeling techniques. The primary source for synthesizing D-Glucose-13C-1 involves using glucose obtained from plants or microbial fermentation processes, followed by specific chemical reactions to introduce the carbon-13 label.
The synthesis of D-Glucose-13C-1 typically involves several steps:
For example, one common method employs the use of [U-^13C] glucose as a precursor in metabolic flux analysis, where the labeled glucose is metabolized by cells to produce various metabolites containing the carbon-13 label .
The molecular structure of D-Glucose-13C-1 remains fundamentally the same as that of regular D-glucose, with the exception of the substitution at the first carbon atom. The chemical formula is C₆H₁₂O₆, but with one of the carbon atoms being carbon-13.
Key Structural Features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to analyze and confirm the structure and isotopic labeling of D-Glucose-13C-1 .
D-Glucose-13C-1 participates in various biochemical reactions similar to its non-labeled counterpart. These reactions include:
In metabolic studies, researchers utilize mass spectrometry techniques to track the incorporation of carbon from D-Glucose-13C-1 into other metabolites, allowing for detailed analysis of metabolic pathways .
The mechanism of action for D-Glucose-13C-1 involves its metabolism within biological systems. Upon ingestion or introduction into a culture medium:
This process allows researchers to visualize and quantify metabolic fluxes within cells, providing insights into cellular metabolism under different conditions .
D-Glucose-13C-1 shares many physical properties with regular D-glucose:
D-Glucose-13C-1 has several important applications in scientific research:
Position-specific ¹³C labeling leverages isotopically enriched substrates like D-Glucose-¹³C-1 (glucose with ¹³C exclusively at the C1 position) to trace metabolic fates. This approach exploits enzymatic stereospecificity to track carbon flow through central metabolism. For example, glycolysis cleaves glucose into two triose phosphates: the C1 label in D-Glucose-¹³C-1 appears exclusively in C3 of pyruvate under aerobic conditions. In contrast, pentose phosphate pathway (PPP) activity redistributes the label to C1 and C2 of pentoses and nucleotide precursors.
Table 1: Metabolic Fate of D-Glucose-¹³C-1 in Key Pathways
Pathway | Key Enzymes | Position of ¹³C in Intermediate | Diagnostic Labeling Pattern |
---|---|---|---|
Glycolysis | Aldolase, Triose-P isomerase | Pyruvate C3 | Lactate C3 enrichment |
Pentose Phosphate | Transketolase, Transaldolase | Ribose-5-P C1/C2 | Nucleotide ribose C1/C2 asymmetry |
TCA Cycle | Pyruvate dehydrogenase | Acetyl-CoA C1 | Citrate C4/C5 (after 1st turn) |
Research findings demonstrate that D-Glucose-¹³C-1 can resolve PPP vs. glycolysis flux ratios in cancer cells, where PPP dominance yields ¹³C-labeled CO₂ from C1 decarboxylation.
Isotopic Steady-State (ISS) assumes constant intracellular metabolite labeling over time. Flux quantification relies on mass isotopomer distributions (MIDs) measured via GC-MS or NMR. For D-Glucose-¹³C-1, ISS requires prolonged tracer exposure (hours–days) to achieve equilibrium, suitable for slow-growing systems like plants or microbial cultures.
Dynamic Flux Analysis (DFA) tracks non-equilibrium labeling kinetics. Short-term D-Glucose-¹³C-1 pulses (seconds–minutes) reveal transient metabolic pools. DFA resolves reversible reactions (e.g., anaplerotic fluxes) by fitting time-resolved MIDs to ordinary differential equations. ISS underestimates fluxes in rapid-turnover pathways (e.g., glutamate/α-ketoglutarate exchange), while DFA captures these dynamics.
Table 2: ISS vs. DFA Comparative Framework
Parameter | Isotopic Steady-State (ISS) | Dynamic Flux Analysis (DFA) |
---|---|---|
Tracer Exposure | Hours–Days | Seconds–Minutes |
Key Measurement | MIDs at equilibrium | MIDs over time |
Computational Load | Algebraic equations | Differential equations |
Ideal Systems | Steady-state cell cultures | Rapidly responding tissues (e.g., liver) |
Computational models simulate ¹³C propagation from D-Glucose-¹³C-1 through stoichiometric networks. Isotopomer Network Compartmentalization (INC) frameworks map atom transitions in reactions (e.g., C1→C3 in glycolysis). Software like 13C-FLUX2 optimizes flux distributions by minimizing discrepancies between simulated and experimental MIDs.
Key challenges include:
Multi-tracer experiments combine D-Glucose-¹³C-1 with other labeled substrates (e.g., [U-¹³C]-glutamine) to deconvolute complex metabolic interactions. Design principles:
Table 3: Multi-Tracer Combinations Resolving Metabolic Nodes
Tracer Pair | Resolved Pathway Conflict | Key Measured Metabolites |
---|---|---|
D-Glucose-¹³C-1 + [U-¹³C]-Glc | Glycolysis vs. PPP | Ribose-5-P, Lactate |
D-Glucose-¹³C-1 + [3-¹³C]-Lac | Cori cycle activity | Alanine, TCA intermediates |
D-Glucose-¹³C-1 + [U-¹³C]-Gln | Glucose/glutamine anaplerosis | Malate, Aspartate |
Studies in hepatocytes using D-Glucose-¹³C-1 + [U-¹³C]-lactate revealed glucose-derived lactate’s contribution to gluconeogenesis via MIDA (mass isotopomer distribution analysis).
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